(2,3-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (2,3-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1209831-85-5
VCID: VC5619831
InChI: InChI=1S/C19H25N3O4/c1-12(2)17-20-21-18(26-17)13-8-10-22(11-9-13)19(23)14-6-5-7-15(24-3)16(14)25-4/h5-7,12-13H,8-11H2,1-4H3
SMILES: CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC
Molecular Formula: C19H25N3O4
Molecular Weight: 359.426

(2,3-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

CAS No.: 1209831-85-5

Cat. No.: VC5619831

Molecular Formula: C19H25N3O4

Molecular Weight: 359.426

* For research use only. Not for human or veterinary use.

(2,3-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone - 1209831-85-5

Specification

CAS No. 1209831-85-5
Molecular Formula C19H25N3O4
Molecular Weight 359.426
IUPAC Name (2,3-dimethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C19H25N3O4/c1-12(2)17-20-21-18(26-17)13-8-10-22(11-9-13)19(23)14-6-5-7-15(24-3)16(14)25-4/h5-7,12-13H,8-11H2,1-4H3
Standard InChI Key XXVAMLDXWCGPCM-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2,3-dimethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone, reflects its three primary components:

  • A 2,3-dimethoxyphenyl group, contributing aromaticity and hydrogen-bonding capacity via methoxy substituents.

  • A piperidine ring, a six-membered nitrogen-containing heterocycle that enhances solubility and enables conformational flexibility.

  • A 5-isopropyl-1,3,4-oxadiazole ring, a heterocyclic moiety known for metabolic stability and electronic diversity .

The SMILES string CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC provides a linear notation of the structure, while the InChIKey XXVAMLDXWCGPCM-UHFFFAOYSA-N offers a unique identifier for database searches.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1209831-85-5
Molecular FormulaC19H25N3O4\text{C}_{19}\text{H}_{25}\text{N}_{3}\text{O}_{4}
Molecular Weight359.426 g/mol
IUPAC Name(2,3-dimethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
SMILESCC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC
InChIKeyXXVAMLDXWCGPCM-UHFFFAOYSA-N
PubChem CID45540294

Synthesis and Preparation

Analytical Characterization

The compound’s purity and identity would typically be confirmed via:

  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H^1\text{H}, 13C^{13}\text{C}) to resolve substituent positions and confirm regiochemistry.

  • Infrared (IR) Spectroscopy to identify carbonyl (C=O) and oxadiazole ring vibrations .

Physicochemical Properties

Solubility and Lipophilicity

Though solubility data are unavailable for this specific compound, analogs with similar oxadiazole-piperidine scaffolds exhibit logP values ranging from 2.75 to 3.62, indicating moderate lipophilicity . The polar surface area (71.18–90.74 Ų) and hydrogen-bond acceptor count (8–9) suggest limited aqueous solubility, necessitating organic solvents (e.g., DMSO) for in vitro assays .

Table 2: Comparative Physicochemical Data for Structural Analogs

Compound IDlogPPolar Surface Area (Ų)Hydrogen Bond AcceptorsMolecular Weight (g/mol)
Target Compound359.43
S454-0590 2.7590.749426.47
L703-5509 3.6271.188423.47

Biological Activity and Mechanistic Insights

Hypothesized Targets

The 1,3,4-oxadiazole moiety is a recognized pharmacophore in kinase inhibition, particularly targeting vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) . Molecular docking studies of analogous compounds suggest that the oxadiazole ring engages in π-π stacking with kinase active sites, while the methoxy groups on the phenyl ring may modulate solubility and membrane permeability .

Preclinical Data

While in vivo data are absent, in vitro screens of related oxadiazole derivatives show IC₅₀ values in the low micromolar range (1–10 µM) against cancer cell lines, correlating with kinase inhibitory activity . The isopropyl substituent on the oxadiazole may enhance metabolic stability by shielding the heterocycle from oxidative degradation .

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